molecular formula C12H14O4 B13892183 Methyl 2-(2-formyl-6-methylphenoxy)propanoate CAS No. 1067225-59-5

Methyl 2-(2-formyl-6-methylphenoxy)propanoate

Cat. No.: B13892183
CAS No.: 1067225-59-5
M. Wt: 222.24 g/mol
InChI Key: VUHJWYPJSGGHKN-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-6-methylphenoxy)propanoate is an organic compound with the molecular formula C12H14O4. It belongs to the class of esters, which are characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-formyl-6-methylphenoxy)propanoate typically involves the esterification of 2-(2-formyl-6-methylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-6-methylphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

Scientific Research Applications

Methyl 2-(2-formyl-6-methylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-6-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For example, the formyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-formyl-6-methylphenoxy)propanoate is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 2-(2-formyl-6-methylphenoxy)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by various research findings and case studies.

Chemical Structure

The compound can be represented by the following structure:

C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds like this compound exhibit significant antimicrobial properties. A study evaluated various phenolic esters and reported that certain derivatives showed strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 11.7 to 46.8 μM .

Table 1: Antimicrobial Activity of Methyl Derivatives

CompoundTarget OrganismMIC (μM)
This compoundS. aureus11.7
This compoundB. subtilis46.8
Other Phenolic EstersE. coli93.7

Antioxidant Activity

The antioxidant potential of methyl derivatives has been explored extensively. In vitro assays demonstrated that this compound exhibits notable radical scavenging activity, comparable to standard antioxidants such as ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (μM)
This compound24.20
Ascorbic Acid11.30

Cytotoxic Activity

Studies have also focused on the cytotoxic effects of this compound on various cancer cell lines. For instance, a recent investigation revealed that this compound exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating significant growth inhibition .

Case Studies and Research Findings

  • Case Study on Antimicrobial Properties :
    A study highlighted the synthesis of methyl esters derived from phenolic compounds, including this compound, which demonstrated an ability to inhibit the growth of pathogenic bacteria effectively. The research emphasized the structural importance of the phenoxy group in enhancing biological activity .
  • Research on Antioxidant Effects :
    Another research effort assessed the antioxidant capacity of various methylated phenolic compounds, finding that modifications to the phenolic structure significantly impacted their ability to scavenge free radicals. This compound was among those exhibiting high antioxidant activity .
  • Cytotoxicity Assessment :
    A comprehensive study evaluated the cytotoxic effects of several phenolic esters on cancer cells, revealing that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Properties

CAS No.

1067225-59-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-formyl-6-methylphenoxy)propanoate

InChI

InChI=1S/C12H14O4/c1-8-5-4-6-10(7-13)11(8)16-9(2)12(14)15-3/h4-7,9H,1-3H3

InChI Key

VUHJWYPJSGGHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC(C)C(=O)OC

Origin of Product

United States

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